
N-Butyl-D9-amine hcl
Overview
Description
N-Butyl-D9-amine hcl is a useful research compound. Its molecular formula is C4H12ClN and its molecular weight is 118.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-Butyl-D9-amine hydrochloride, similar to its non-deuterated counterpart butylamine, primarily targets enzymes such as Candidapepsin-2 found in yeast . These enzymes play a crucial role in the metabolic processes of the organism.
Mode of Action
The interaction of N-Butyl-D9-amine hydrochloride with its targets involves the formation of complexes with metal ions . This interaction results in changes in the enzymatic activity of the target, thereby influencing the metabolic processes within the organism .
Biochemical Pathways
N-Butyl-D9-amine hydrochloride affects various biochemical pathways. It exhibits reactions typical of other simple alkyl amines, such as alkylation, acylation, and condensation with carbonyls . These reactions can influence downstream effects, including the regulation of metabolic pathways and enzymatic activities.
Pharmacokinetics
It is known that butylamine, a similar compound, is a weak base . This property could influence its bioavailability and distribution within the body.
Action Environment
The action, efficacy, and stability of N-Butyl-D9-amine hydrochloride can be influenced by various environmental factors. For instance, its stability is affected by storage conditions . Furthermore, its action and efficacy can be influenced by factors such as pH and the presence of other compounds in the environment .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.ClH/c1-2-3-4-5;/h2-5H2,1H3;1H/i1D3,2D2,3D2,4D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXXXLGATNSZAV-SRKCJUICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344298-86-8 | |
Record name | 1-Butan-1,1,2,2,3,3,4,4,4-d9-amine, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344298-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.